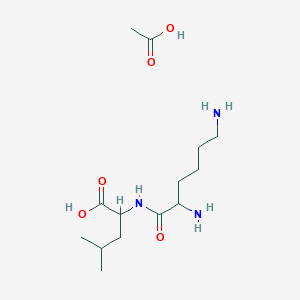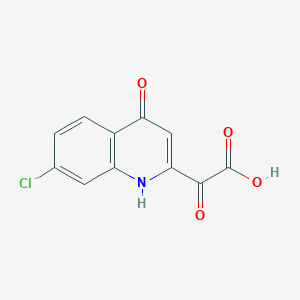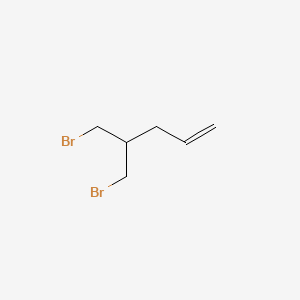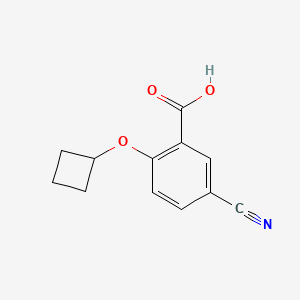
Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid is a compound that combines the properties of acetic acid with a complex amino acid derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The amino acid derivative in this compound is a modified form of lysine, an essential amino acid important for protein synthesis and various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as peptide bond formation. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process typically includes the use of solid-phase synthesis, where the amino acid derivatives are sequentially added to a growing peptide chain anchored to a solid resin.
化学反応の分析
Types of Reactions
Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Primary amines.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the amino acid derivative.
Peptides: Short chains of amino acids that may include similar functional groups.
Uniqueness
Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid is unique due to its combination of acetic acid and a modified lysine derivative. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C14H29N3O5 |
|---|---|
分子量 |
319.40 g/mol |
IUPAC名 |
acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4) |
InChIキー |
VAGRBXWQTXIVKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)



